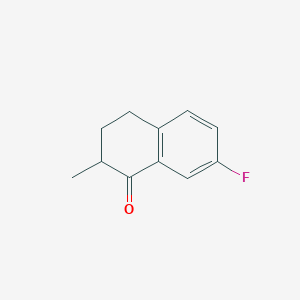
7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” is a synthetic chemical compound . It has a molecular weight of 178.21 . The compound is in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11FO . The average mass is 165.207 Da and the monoisotopic mass is 165.095383 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 241.0±29.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The flash point is 99.5±24.3 °C . The index of refraction is 1.506 . The molar refractivity is 46.5±0.3 cm³ .
Scientific Research Applications
Asymmetric Synthesis
Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, related to 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one, are accessed through two synthetic strategies. These compounds demonstrate a divergent pathway toward fluorinated 1,3-amino alcohols from a common intermediate (Lázaro et al., 2016).
Regioselective α-Phenylation
Fluorotetraphenylbismuth is used for efficient regioselective α-phenylation of carbonyl compounds, such as 1-trimethylsiloxy-3,4-dihydronaphthalene. This process results in 2-phenyl-1-tetralone almost quantitatively without formation of polyphenylated products, showcasing the potential of organobismuth(V) compounds in synthesis (Ooi et al., 2003).
Photocatalytic Hydrofluoroalkylation
A visible-light-induced 1,1-hydrofluoroalkylation of alkynes using tetrahydrofuran is developed to synthesize various fluoroalkylated cyclic ketones, including 3,4-dihydronaphthalen-1(2 H)-ones. This represents a novel method for constructing fluoroalkanes (Wan et al., 2019).
Isomerization Using Activated Alumina
1,4-Epoxy-1,4-dihydronaphthalene and its derivatives can be isomerized to 1-naphthol or its derivatives using activated alumina. This method has been effective for tetrafluoro-derivatives, offering a quantitative yield in some cases (Hayashi & Ishikawa, 1971).
Carbonyl-Directing Activation of Alkenes
A Pd(II)-catalyzed carbonyl-directing activation of alkenes enables radical-induced selective fluorosulfonylation and aminosulfonylation of carbonyl-tethered 1,7-enynes. This process leads to densely functionalized (E)-3,4-dihydronaphthalen-1(2 H)-ones with good yields and high stereoselectivity (Zhu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVCCKNVRDAYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)
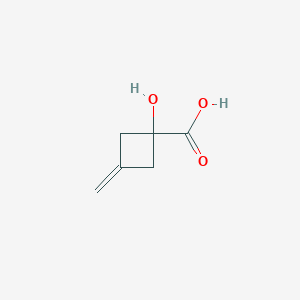
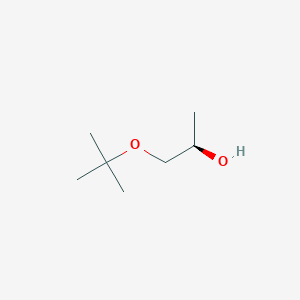
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
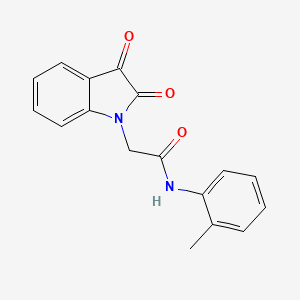
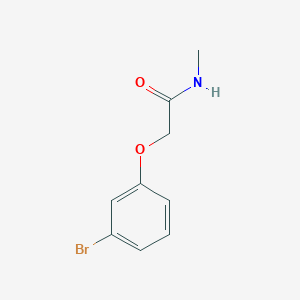
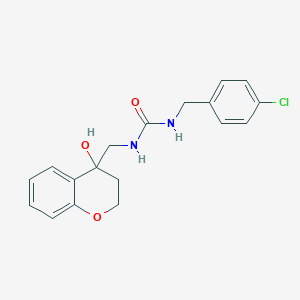

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)
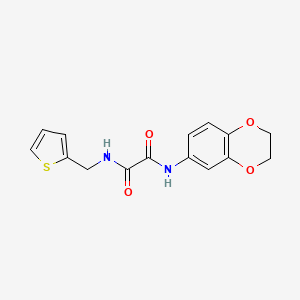
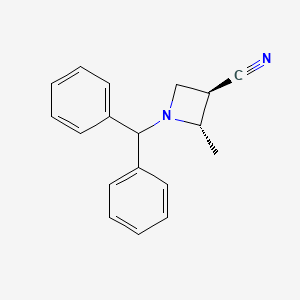
![N-(2-ethoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957442.png)

![4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2957444.png)
